EN40

ALDH3A1 inhibition Covalent ligand Structure-activity relationship

EN40 is a potent, cysteine-targeted covalent inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2 μM. Developed through chemoproteomics-enabled covalent ligand screening, EN40 emerged as an optimized lead compound with enhanced potency and selectivity relative to the initial hit DKM 3–42.

Molecular Formula C13H15NO2
Molecular Weight 217.27
CAS No. 2094547-67-6
Cat. No. B607303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEN40
CAS2094547-67-6
SynonymsEN-40;  EN 40;  EN40
Molecular FormulaC13H15NO2
Molecular Weight217.27
Structural Identifiers
SMILESCC1=C(CN(CC1)C(=O)C=C)C2=CC=CO2
InChIInChI=1S/C13H15NO2/c1-3-13(15)14-7-6-10(2)11(9-14)12-5-4-8-16-12/h3-5,8H,1,6-7,9H2,2H3
InChIKeyUYNKILJNUUDFFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EN40 (CAS 2094547-67-6): A Validated ALDH3A1 Covalent Inhibitor for Lung and Squamous Cancer Research


EN40 is a potent, cysteine-targeted covalent inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2 μM [1]. Developed through chemoproteomics-enabled covalent ligand screening, EN40 emerged as an optimized lead compound with enhanced potency and selectivity relative to the initial hit DKM 3–42 [1]. The compound has been functionally validated in non-small cell lung carcinoma (A549) and squamous cell carcinoma (SCC) models, demonstrating both in vitro target engagement and in vivo anti-tumor efficacy with favorable tolerability [1][2].

Why EN40 Cannot Be Replaced by Pan-ALDH Inhibitors or Alternative ALDH3A1 Scaffolds


Generic substitution of EN40 with pan-ALDH inhibitors (e.g., DEAB) or alternative ALDH3A1 ligands introduces significant confounding variables. Pan-ALDH inhibitors such as DEAB exhibit broad-spectrum activity across multiple ALDH isoforms, including ALDH1A1, ALDH1B1, and ALDH2 [1], confounding mechanistic interpretation of ALDH3A1-specific phenotypes. Conversely, the predecessor ALDH3A1 inhibitor DKM 3–42 (IC50: 50 μM) demonstrates substantially lower potency and a scaffold deemed suboptimal for medicinal chemistry optimization [2]. EN40 was specifically developed to address these deficiencies through direct covalent ligand screening against ALDH3A1, yielding a 25-fold potency gain and validated target engagement at C244 [2]. These differences render EN40 the superior chemical probe for studies requiring ALDH3A1-specific pharmacological intervention.

Quantitative Evidence Supporting EN40 Selection Over Closest Comparators


25-Fold Enhanced Potency in ALDH3A1 Inhibition Versus Predecessor Hit DKM 3–42

EN40 demonstrates a 25-fold improvement in ALDH3A1 inhibitory potency compared to the initial screening hit DKM 3–42, as measured by competition against IA-rhodamine labeling of pure human ALDH3A1 protein [1]. This potency gain was achieved through direct covalent ligand screening against ALDH3A1 after the DKM 3–42 scaffold was deemed unsuitable for medicinal chemistry optimization [1].

ALDH3A1 inhibition Covalent ligand Structure-activity relationship

ALDH1A3 and ALDH6A1 Selectivity Profile at 100 μM

EN40 exhibits no significant binding to the closely related ALDH isoforms ALDH1A3 and ALDH6A1 at concentrations up to 100 μM, as assessed by gel-based ABPP methods [1]. This selectivity window (≥50× the ALDH3A1 IC50) enables ALDH3A1-specific pharmacological interrogation without confounding activity at these alternative ALDH targets.

Isoform selectivity ALDH family Target engagement

Covalent Target Engagement at ALDH3A1 Catalytic Cysteine C244

EN40 covalently modifies the catalytic cysteine 244 (C244) of ALDH3A1, as confirmed by isoTOP-ABPP analysis in both A549 cellular proteomes and ex vivo tumor tissue [1]. In tumor xenografts following repeated daily dosing, EN40 demonstrated selective target engagement at C244 with an isotopically light-to-heavy ratio of 5, confirming sustained target occupancy under in vivo conditions [1].

Covalent inhibitor Activity-based protein profiling Target occupancy

Synergistic Enhancement of Ferroptosis Sensitivity in Squamous Cell Carcinoma

EN40 significantly enhances ferroptosis sensitivity induced by RSL3 in squamous cell carcinoma (SCC) models [1]. The combination of EN40 with a ferroptosis inducer exhibits a synergistic effect, effectively inhibiting SCC cell and organoid proliferation while suppressing tumor growth both in vitro and in vivo [1]. This synergy has been validated in subcutaneous xenograft and organoid models [1].

Ferroptosis Squamous cell carcinoma Combination therapy

EN40 (CAS 2094547-67-6): Recommended Research Applications Based on Validated Evidence


ALDH3A1 Target Validation and Phenotypic Deconvolution in Lung Cancer Models

EN40 is the preferred chemical probe for experiments requiring ALDH3A1-specific pharmacological inhibition in non-small cell lung carcinoma (NSCLC) models, particularly A549 cells. Its 2 μM IC50 and >50× selectivity window against ALDH1A3 and ALDH6A1 [1] enable confident attribution of observed phenotypic changes to ALDH3A1 target engagement. In vivo dosing at 50 mg/kg (i.p., daily) has demonstrated significant tumor growth inhibition without body weight loss [1], providing a validated protocol for preclinical lung cancer studies.

Ferroptosis Mechanism Studies and Combination Therapy Development in Squamous Cancers

Based on demonstrated synergistic effects with ferroptosis inducers such as RSL3 [2], EN40 is ideally suited for investigations into the intersection of ALDH3A1 signaling and ferroptosis regulation in squamous cell carcinomas. The compound has been validated in SCC cell lines, organoids, and subcutaneous xenograft models [2], providing a robust experimental framework for researchers exploring ferroptosis-targeted combination strategies.

Covalent Probe Development and Chemoproteomics Workflows

EN40 serves as a validated benchmark compound for cysteine-reactive covalent ligand screening campaigns and chemoproteomics workflow optimization. Its well-characterized target engagement at ALDH3A1 C244, confirmed by isoTOP-ABPP in both cellular and in vivo contexts [1], provides a positive control for activity-based protein profiling (ABPP) experiments. The covalent mechanism enables washout-resistant target labeling, making EN40 suitable for pulse-chase target occupancy studies.

Comparative ALDH Isoform Pharmacology Studies

EN40's selectivity profile (active against ALDH3A1 at 2 μM; inactive against ALDH1A3 and ALDH6A1 at up to 100 μM [1]) positions it as an essential tool for dissecting isoform-specific ALDH family functions. Researchers can employ EN40 alongside pan-ALDH inhibitors (e.g., DEAB) and isoform-selective inhibitors (e.g., MCI-INI-3 for ALDH1A3) to establish isoform-specific pharmacological fingerprints in complex biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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